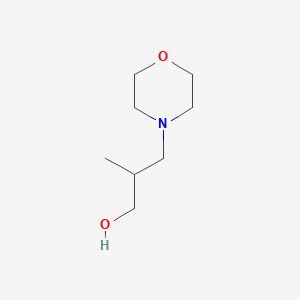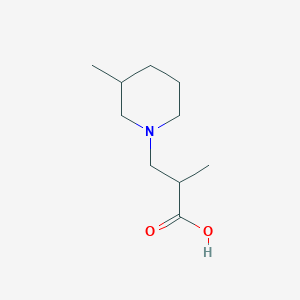
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 2-(3-methyl-1-piperidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is 1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a solid at room temperature . .Applications De Recherche Scientifique
Organometallic Compound Synthesis
One significant application involves the synthesis of organometallic compounds. For instance, planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3 were synthesized and characterized. Such compounds are considered for use as isosteric substitutes for organic drug candidates in medicinal organometallic chemistry. The synthesized compounds were coupled with the aminoresorcyclic acid core to achieve bioorganometallics based on the naturally occurring antibiotic platensimycin lead structure. However, these bioorganometallics did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Analytical Methods for Quality Control
The compound also plays a role in analytical methods for quality control. Specifically, 3-Quinolin-4-one propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, are prospective scaffolds for creating antimicrobial drugs. The necessity of including 13C NMR-spectroscopy in control methods was emphasized to uniquely solve the problem of tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Antiproliferative Activity
Compounds with a 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid framework have been evaluated for antiproliferative activity. Novel derivatives were synthesized, characterized, and tested against various cancer cell lines, showing significant antiproliferative effects, particularly against HCT116 cells. Additionally, these compounds exhibited in vitro antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Molecular Engineering for Solar Cell Applications
The derivative of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid has been used in the molecular engineering of organic sensitizers for solar cell applications. These engineered sensitizers have shown promising results in photovoltaic performance, indicating potential applications in solar energy conversion (Kim et al., 2006).
Corrosion Inhibition
Furthermore, derivatives of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid have been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan and the compound were found to be effective in inhibiting the corrosion of stainless steel in an acidic environment, which could have applications in industrial maintenance and preservation (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-3-5-11(6-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDXBMPZJSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




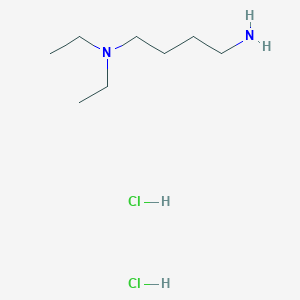
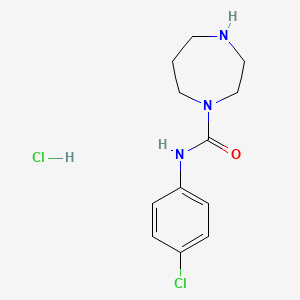
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)
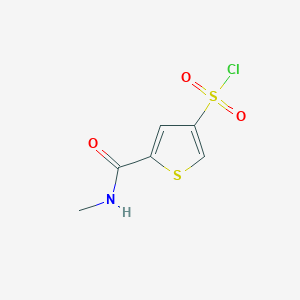
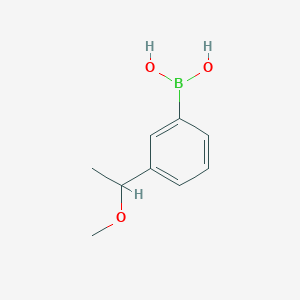
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)
